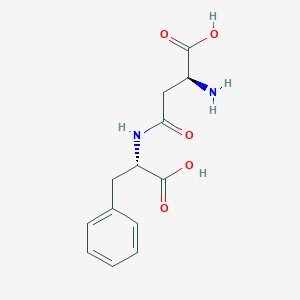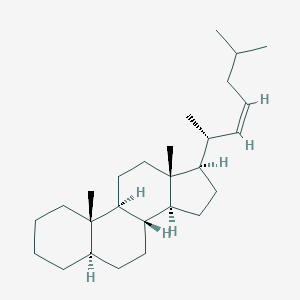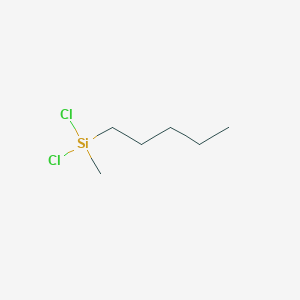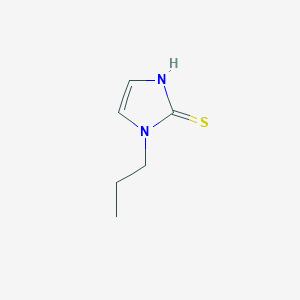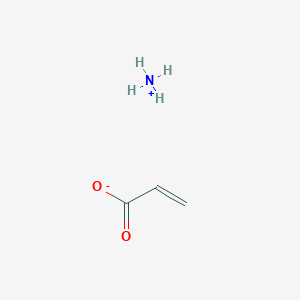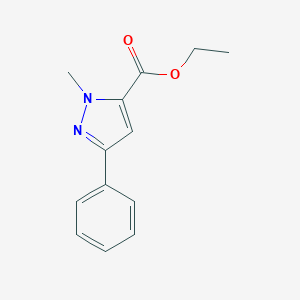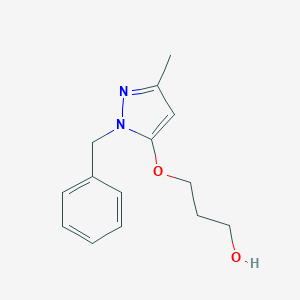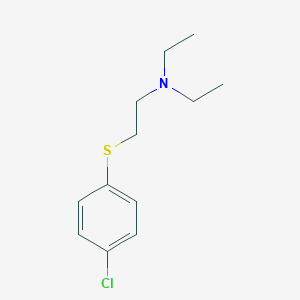
2-(4-Chlorophenylthio)triethylamine
Vue d'ensemble
Description
2-(4-Chlorophenylthio)triethylamine is a chemical compound known for its role as a lycopene cyclase inhibitor. This compound has been extensively studied for its effects on carotenoid biosynthesis, particularly in plants. It is often used in scientific research to understand the regulation of carotenoid pathways and the accumulation of specific carotenoids like lycopene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)triethylamine typically involves the reaction of 4-chlorothiophenol with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorothiophenol and triethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-chlorothiophenol is added to a solution of triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenylthio)triethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthio derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenylthio)triethylamine is widely used in scientific research, particularly in the study of carotenoid biosynthesis. Its applications include:
Chemistry: Used as a reagent to study the mechanisms of lycopene cyclase inhibition and carotenoid biosynthesis.
Biology: Employed in plant biology to investigate the regulation of carotenoid pathways and the effects on plant pigmentation.
Industry: Used in the agricultural industry to manipulate the carotenoid content of crops, enhancing their nutritional value and market appeal
Mécanisme D'action
The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine involves the inhibition of lycopene cyclase, an enzyme crucial for the conversion of lycopene to β-carotene. By inhibiting this enzyme, the compound causes an accumulation of lycopene, which can be studied to understand the regulation of carotenoid biosynthesis. The molecular targets include the active site of lycopene cyclase, where the compound binds and prevents the enzyme from catalyzing the cyclization reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenoxy)triethylamine: Another compound that affects carotenoid biosynthesis but with different specificity.
Norflurazon: A herbicide that inhibits phytoene desaturase, another enzyme in the carotenoid biosynthesis pathway.
Clomazone: A herbicide that affects carotenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate synthase
Uniqueness
2-(4-Chlorophenylthio)triethylamine is unique in its specific inhibition of lycopene cyclase, making it a valuable tool for studying the regulation of carotenoid biosynthesis. Its ability to cause the accumulation of lycopene distinguishes it from other inhibitors that target different enzymes in the pathway .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCHKSZCHPKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13663-07-5 (hydrochloride) | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90161952 | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14214-33-6 | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)

